molecular formula C8H8O4 B12644230 3-Hydroxymethoxybenzoic acid CAS No. 108548-68-1

3-Hydroxymethoxybenzoic acid

Cat. No.: B12644230
CAS No.: 108548-68-1
M. Wt: 168.15 g/mol
InChI Key: CURRPCDEHZEVEU-UHFFFAOYSA-N
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Description

3-Hydroxybenzoic acid (C₇H₆O₃; molecular weight 138.12 g/mol) is a phenolic derivative of benzoic acid with a hydroxyl group at the third position of the benzene ring. It is a white crystalline solid with a melting point of 203–205°C . This compound is widely utilized in pharmaceuticals, food preservation, and cosmetics due to its antimicrobial, anti-inflammatory, and antioxidant properties . Its synthesis involves both natural extraction (e.g., from certain plants) and chemical methods, such as carboxylation of resorcinol .

Properties

CAS No.

108548-68-1

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

3-(hydroxymethoxy)benzoic acid

InChI

InChI=1S/C8H8O4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-4,9H,5H2,(H,10,11)

InChI Key

CURRPCDEHZEVEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCO)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxymethoxybenzoic acid can be achieved through several methods. One common approach involves the hydroxylation and methoxylation of benzoic acid derivatives. For instance, starting with 3-chlorobenzoic acid, a Pseudomonas species can be used to introduce the hydroxyl group, followed by methoxylation to obtain the desired compound .

Industrial Production Methods: Industrial production of 3-hydroxymethoxybenzoic acid typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

3-Hydroxymethoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxymethoxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Differences :

  • Solubility : The para-substituted isomer (4-hydroxy) exhibits higher solubility in acidic conditions, likely due to better resonance stabilization .
  • Acidity : The para-hydroxyl group enhances acidity compared to the meta position, affecting ionization and reactivity in synthesis .

3-Hydroxybenzoic Acid vs. 3-Methoxybenzoic Acid

Property 3-Hydroxybenzoic Acid 3-Methoxybenzoic Acid
Functional Group -OH -OCH₃
Molecular Weight 138.12 g/mol 152.15 g/mol
Applications Pharmaceuticals, preservatives Flavoring agent (FEMA 3944)
Reactivity Participates in hydrogen bonding; susceptible to oxidation Electron-donating methoxy group stabilizes aromatic ring; less reactive in electrophilic substitution

Key Differences :

  • Lipophilicity : The methoxy group increases lipophilicity, making 3-methoxybenzoic acid more suitable for flavoring and fragrance applications .
  • Stability : The hydroxyl group in 3-hydroxybenzoic acid makes it prone to oxidation, whereas the methoxy derivative is more stable under oxidative conditions .

3-Hydroxybenzoic Acid vs. 3-Methylbenzoic Acid

Property 3-Hydroxybenzoic Acid 3-Methylbenzoic Acid
Functional Group -OH -CH₃
Melting Point 203–205°C 108.7°C
Applications Pharmaceuticals, preservatives Dyes, plastic additives
Reactivity Acidic hydroxyl group enables salt formation Methyl group directs electrophilic substitution to para position; used as a synthetic intermediate

Key Differences :

  • Acidity: The hydroxyl group in 3-hydroxybenzoic acid confers higher acidity (pKa ~4.1) compared to the non-acidic methyl derivative .
  • Synthetic Utility : 3-Methylbenzoic acid is preferred in dye synthesis due to its directing effects in aromatic substitution reactions .

Tables of Comparative Data

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (pH 1.0)
3-Hydroxybenzoic acid C₇H₆O₃ 138.12 203–205 1.2 g/L
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 213–215 3.8 g/L
3-Methoxybenzoic acid C₈H₈O₃ 152.15 105–107 Not reported
3-Methylbenzoic acid C₈H₈O₂ 136.15 108.7 Insoluble in water

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